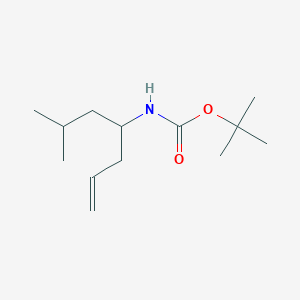

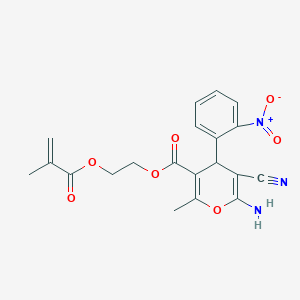

![molecular formula C20H17N3O2 B2644907 (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034236-90-1](/img/structure/B2644907.png)

(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

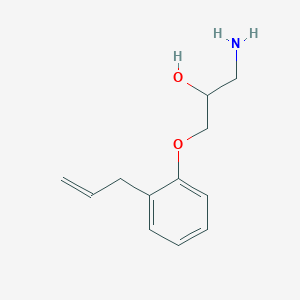

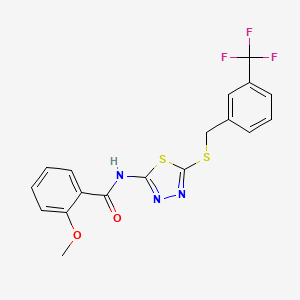

“(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrazines . Pyrazolopyrazines are part of a broader category of biheteroaromatic systems and have been extensively studied in the biomedical field .

Synthesis Analysis

The synthesis of similar compounds often involves the structural modification of pyrazole or pyrazine rings . Common transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, leading to the respective N-, O-, and C-derivatives . The condensation reactions of the pyrazine ring with other heterocycles are limited . For instance, 4-Chloropyrazolo[1,5-a]pyrazines reacted with anthranilic acids forming a new heterocyclic system .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .科学的研究の応用

Biologically Active Compounds Synthesis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Vasopressin and Fibrinogen Receptor Antagonists

These compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists .

Modulators of Glutamate Receptors

They have also been found to be selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators .

Inhibitors of Mycobacterium Tuberculosis H37RV

These compounds have been found to be inhibitors of mycobacterium tuberculosis H37RV .

Inhibitors of Lung Cancer Tumors A549 and H322b

They have been found to inhibit lung cancer tumors A549 and H322b .

Inhibitors of HIV-1 Integrase, TANKs and PolyADP-Ribose Polymerase PARP-1

These compounds have been found to inhibit the catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .

Treatment of Lysosomal and Neurodegenerative Diseases

Certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been proposed for the treatment of lysosomal and neurodegenerative diseases .

Treatment of Cardiovascular Diseases

They have also been proposed for the treatment of cardiovascular diseases .

将来の方向性

The future directions for this compound could involve further exploration of its potential biomedical applications, given the promising properties of similar pyrazolo[1,5-a]pyrazine derivatives . Additionally, new synthetic platforms could be designed by incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold .

特性

IUPAC Name |

[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(15-6-2-1-3-7-15)17-8-4-5-9-18(17)20(25)22-12-13-23-16(14-22)10-11-21-23/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJFJNYWNZDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)

![1-Oxaspiro[4.4]nonan-3-one](/img/structure/B2644831.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)